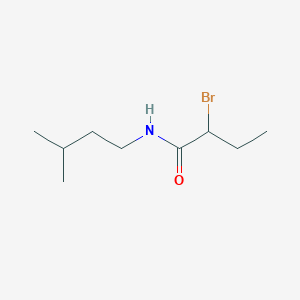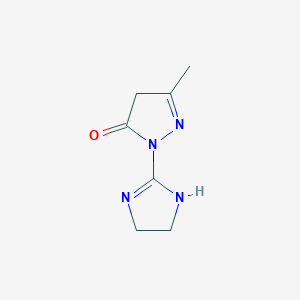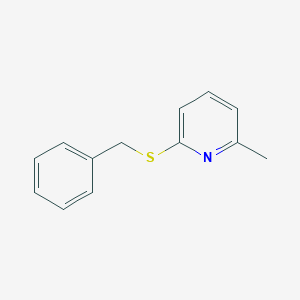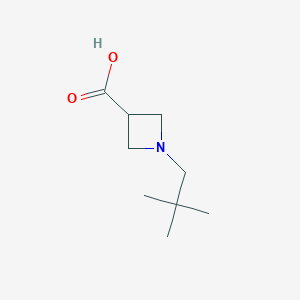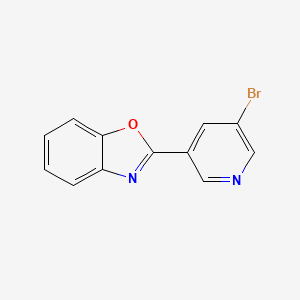
2-(5-Bromopyridin-3-yl)-1,3-benzoxazole
Übersicht
Beschreibung
2-(5-Bromopyridin-3-yl)-1,3-benzoxazole, also known as BPO, is a heterocyclic aromatic compound that has been studied for its potential applications in various scientific fields. BPO is a member of the pyridine family, which is composed of nitrogen-containing six-membered aromatic rings. It has a wide range of uses, from organic synthesis to drug development. BPO is known to be a valuable intermediate in organic synthesis and is also used as a starting material in the preparation of a variety of organic compounds. BPO is also being studied for its potential applications in the field of drug development and other scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Novel 2-substituted benzoxazole derivatives have been synthesized and assessed for antimicrobial activities. Some derivatives displayed encouraging results against standard microbial strains (Balaswamy et al., 2012).
- Another study synthesized fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives, exhibiting good antifungal activity against strains like Candida albicans and Aspergillus niger (Phatangare et al., 2013).
Chemical Reactivity and Structural Analysis
- A study on the vibrational analysis, electronic properties, and chemical reactivity of benzoxazole derivatives used functional density theory to predict their reactivity and structure (Zaater et al., 2016).
Synthesis Methods and Molecular Docking
- Research on the synthesis of novel 2-substituted benzoxazole derivatives via RuCl3·3H2O catalyzed reactions in ionic liquid has shown potential for efficient and cost-effective production (Fan et al., 2011).
- Another study utilized molecular docking to evaluate the biological activity of synthesized 2-substituted benzoxazole compounds, highlighting their potential as antimicrobial agents (Fathima et al., 2021).
Photophysical Properties
- Investigations into the photophysical properties of benzoxazole derivatives have revealed their potential use in biophysical studies, particularly as solvatochromic probes (Guzow et al., 2013).
Biological Activity
- A study on 3-(2-benzoxazol-5-yl)alanine derivatives explored their antimicrobial and anticancer properties, highlighting selective action against Gram-positive bacteria and potential as anticancer agents (Guzow et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Bromopyridine derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
Bromopyridine derivatives are often involved in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . This reaction involves the transfer of an organoboron reagent to a palladium complex, forming a new carbon-carbon bond .
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
2-(5-bromopyridin-3-yl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMWYKJHPFRWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
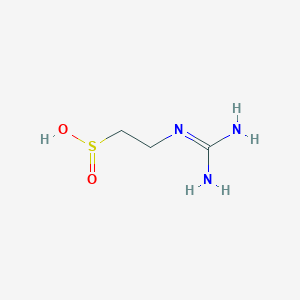
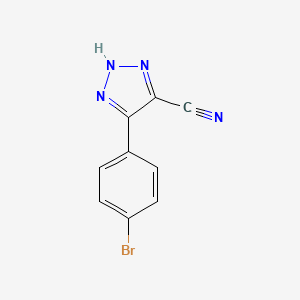

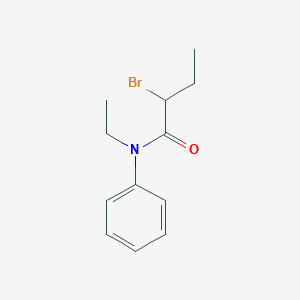
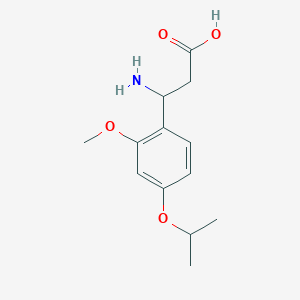
![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)
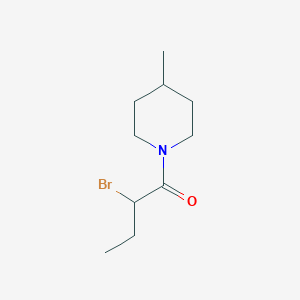
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)

